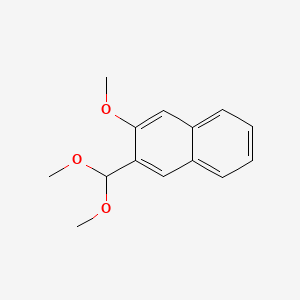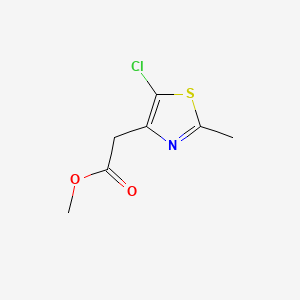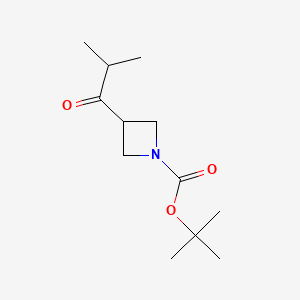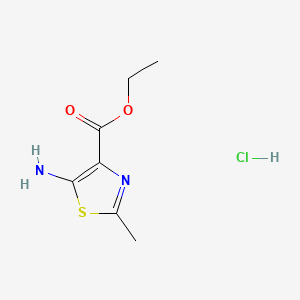
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and a nitrile group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
科学的研究の応用
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzymatic activity to activation of signaling cascades.
類似化合物との比較
Similar Compounds
- 4-Fluoro-3-methylphenyl isocyanate
- 3-Fluoro-4-methylphenyl isocyanate
- 4-Fluoro-3-methylphenylboronic acid
Uniqueness
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile group and a fluorine atom on the phenyl ring, which imparts distinct chemical properties
特性
CAS番号 |
1342216-46-9 |
|---|---|
分子式 |
C10H8FNO |
分子量 |
177.178 |
IUPAC名 |
3-(4-fluoro-3-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8FNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3 |
InChIキー |
LHALWHGOBSNCBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)CC#N)F |
同義語 |
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B572175.png)


![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)


![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)




![tert-Butyl 4-(2'-oxospiro[cyclopentane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572197.png)
